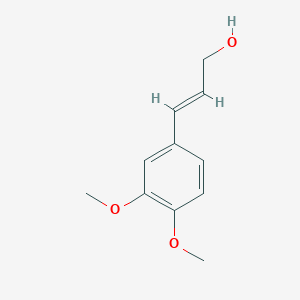

(E)-3,4-Dimethoxycinnamyl alcohol

描述

3,4-Dimethoxycinnamyl alcohol has been reported in Asarum heterotropoides, Juniperus thurifera, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYICGYUCCHVYRR-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025103 | |

| Record name | 3'-Hydroxymethylisoeugeneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40918-90-9, 18523-76-7 | |

| Record name | 3'-Hydroxymethylisoeugeneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-3,4-Dimethoxycinnamyl alcohol chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of (E)-3,4-Dimethoxycinnamyl alcohol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. It is characterized by a cinnamyl alcohol skeleton with two methoxy (B1213986) groups substituted on the phenyl ring.

Chemical Structure:

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| IUPAC Name | (2E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol[1] |

| CAS Number | 40918-90-9[1][2] |

| Molecular Formula | C₁₁H₁₄O₃[1][2] |

| Molecular Weight | 194.23 g/mol [1][2] |

| Appearance | White solid[2] |

| Solubility | Soluble in DMSO (60 mg/mL)[2] |

Table 2: Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 7.03 (d, J=1.9 Hz, 1H), 6.91 (dd, J=8.2, 1.9 Hz, 1H), 6.84 (d, J=8.2 Hz, 1H), 6.54 (dt, J=15.8, 1.5 Hz, 1H), 6.24 (dt, J=15.8, 5.5 Hz, 1H), 4.29 (dd, J=5.5, 1.5 Hz, 2H), 3.87 (s, 3H), 3.86 (s, 3H) |

| ¹³C NMR | 149.2, 148.9, 130.8, 129.8, 128.9, 119.7, 111.3, 108.9, 63.8, 55.9, 55.8 |

Note: NMR data is sourced from a publicly available database and should be confirmed by experimental analysis.

Synthesis

A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 3,4-dimethoxycinnamic acid, or its ester derivatives. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation.

Experimental Protocol: Reduction of 3,4-Dimethoxycinnamic Acid with LiAlH₄

This protocol is a representative procedure based on established methods for the reduction of cinnamic acid derivatives.

Materials:

-

3,4-Dimethoxycinnamic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for air-sensitive reactions (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Addition of Substrate: Dissolve 3,4-dimethoxycinnamic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water (Fieser workup). This procedure is crucial for safety and to precipitate the aluminum salts.

-

Extraction: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes.

-

Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Biological Activities and Experimental Protocols

This compound has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimutagenic effects.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, which are implicated in oxidative stress-related diseases. The antioxidant capacity can be evaluated using various in vitro assays.

This protocol is a standard method for assessing the free radical scavenging activity of chemical compounds.

Materials:

-

This compound

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

This assay provides another measure of antioxidant activity.

Materials:

-

This compound

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Ethanol (B145695) or phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

Dilution of ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound in the same solvent used for diluting the ABTS•⁺ solution.

-

Assay: In a 96-well microplate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of each sample dilution.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition of ABTS•⁺ is calculated similarly to the DPPH assay.

Anti-inflammatory Activity

Preliminary studies suggest that this compound possesses anti-inflammatory properties. While the precise mechanism is still under investigation, it is hypothesized to involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway and the inhibition of prostaglandin (B15479496) synthesis.

The following diagram illustrates a plausible mechanism for the anti-inflammatory action of this compound, based on the known pathways affected by structurally similar compounds.

Caption: Proposed anti-inflammatory mechanism of this compound.

This proposed pathway suggests that this compound may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of the pro-inflammatory transcription factor NF-κB. Additionally, it may directly inhibit the activity of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. This guide provides a foundational understanding of its chemical nature, synthesis, and potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in the development of new therapeutic agents for oxidative stress and inflammation-related disorders.

References

A Technical Guide to the Natural Sources and Isolation of (E)-3,4-Dimethoxycinnamyl Alcohol

(E)-3,4-Dimethoxycinnamyl alcohol, a phenylpropanoid of interest for its potential biological activities, can be isolated from various natural sources. This guide provides an in-depth overview of its primary natural origins and the methodologies for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound has been identified in several plant species, with the most notable sources being:

-

Alpinia officinarum (Galangal): A member of the ginger family, the rhizomes of this plant are a known source of this compound.[1]

-

Syzygium aromaticum (Clove): The flower buds of the clove tree are a significant source of various phenylpropanoids, including this compound.[1]

In addition to botanical sources, this compound has also been identified in the animal kingdom:

-

Dacus dorsalis (Oriental Fruit Fly): The male of this species has been found to have this compound in its rectal glands.

Isolation of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction followed by chromatographic purification. The following protocols are based on established methodologies for the isolation of phenylpropanoids from Syzygium aromaticum and Alpinia officinarum.

The initial step involves the extraction of the compound from the dried and powdered plant material. A common approach is sequential solvent extraction, which separates compounds based on their polarity.

Table 1: Summary of Extraction Protocols

| Plant Source | Plant Part | Extraction Solvent | Extraction Method |

| Syzygium aromaticum | Dried Flower Buds | Methanol (B129727) | Maceration/Soaking at room temperature |

| Alpinia officinarum | Dried Rhizomes | 95% Ethanol | Reflux Extraction |

Experimental Protocol: Extraction from Syzygium aromaticum

-

Maceration: The ground, dried flower buds of Syzygium aromaticum are soaked in methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, diethyl ether, and ethyl acetate (B1210297). This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

Following extraction and partitioning, the enriched fraction is subjected to chromatographic techniques to isolate the pure compound. Silica (B1680970) gel column chromatography is a commonly employed method for the separation of phenylpropanoids.

Table 2: Chromatographic Purification Parameters

| Chromatographic Technique | Stationary Phase | Mobile Phase (Elution Gradient) |

| Column Chromatography | Silica Gel | A gradient of n-hexane and ethyl acetate (increasing polarity) |

| Thin Layer Chromatography (TLC) | Silica Gel | n-hexane:ethyl acetate (various ratios for monitoring) |

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent like n-hexane.

-

Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient would start with 100% n-hexane and gradually increase the proportion of ethyl acetate.

-

Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Compound Isolation: Fractions containing pure this compound (as determined by TLC comparison with a standard, if available, and subsequent spectroscopic analysis) are pooled and the solvent is evaporated to yield the isolated compound.

Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, vinyl protons, and the alcohol methylene (B1212753) group. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, vinyl carbons, and the alcohol methylene carbon. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₁₁H₁₄O₃ (194.23 g/mol ). |

| IR | Absorption bands for hydroxyl (-OH), aromatic (C=C), and ether (C-O-C) functional groups. |

This technical guide provides a comprehensive overview for the successful isolation and identification of this compound from its primary natural sources. The provided protocols can be adapted and optimized by researchers based on their specific laboratory conditions and the starting plant material.

References

Spectroscopic Profile of (E)-3,4-Dimethoxycinnamyl Alcohol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3,4-Dimethoxycinnamyl alcohol, a naturally occurring phenylpropanoid with recognized antimicrobial and cytotoxic activities. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a consolidated resource for the identification and characterization of this compound.

Chemical Structure

This compound

-

IUPAC Name: (2E)-3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol

-

Molecular Formula: C₁₁H₁₄O₃

-

Molecular Weight: 194.23 g/mol

-

CAS Number: 2316-26-9

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The data presented here includes experimentally determined ¹³C NMR chemical shifts and an analysis of the expected ¹H NMR spectrum based on analogous compounds.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Atom Number | Chemical Shift (δ) in ppm |

| C1 (OCH₃) | 55.87 |

| C2 (OCH₃) | 55.95 |

| Cα (C7) | 129.2 (Predicted) |

| Cβ (C8) | 128.5 (Predicted) |

| Cγ (C9) | 63.76 |

| C1' | 129.9 (Predicted) |

| C2' | 109.14 |

| C3' | 149.1 (Predicted) |

| C4' | 148.4 (Predicted) |

| C5' | 111.34 |

| C6' | 119.69 |

Solvent: CDCl₃. Data obtained from the Biological Magnetic Resonance Bank (BMRB), accession number bmse010077.

¹H NMR Spectrum Analysis (Predicted)

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-α | ~6.55 | d | ~15.9 |

| H-β | ~6.25 | dt | ~15.9, ~5.8 |

| H-γ | ~4.30 | d | ~5.8 |

| Ar-H | 6.80 - 7.10 | m | - |

| OCH₃ | ~3.90 | s | - |

| OH | Variable | br s | - |

Predicted values are based on spectral data of analogous compounds.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

Expected Fragmentation Pattern (Electron Ionization - EI)

An experimental mass spectrum for this compound is not available in the reviewed sources. However, based on the fragmentation patterns of similar benzylic alcohols and cinnamyl derivatives, the following key fragments would be expected in an EI mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.

-

Loss of H₂O: A fragment at m/z = 176, resulting from the dehydration of the alcohol.

-

Loss of •CH₂OH: A fragment at m/z = 163, due to the cleavage of the Cβ-Cγ bond.

-

Tropylium-type ion: A prominent peak at m/z = 151, formed by the cleavage of the Cα-Cβ bond and rearrangement.

-

Other fragments: Various other fragments corresponding to the further breakdown of the aromatic ring and side chain.

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3010 | Medium | =C-H stretch (aromatic and vinylic) |

| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch (vinylic) |

| ~1600, ~1515 | Strong | C=C stretch (aromatic) |

| ~1260, ~1030 | Strong | C-O stretch (ether and alcohol) |

| ~965 | Strong | =C-H bend (trans-disubstituted alkene) |

Predicted values are based on characteristic IR absorptions for the functional groups present in the molecule.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass spectra are typically acquired using an electron ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the instrument. For EI, an electron beam with an energy of 70 eV is used to ionize the sample. The resulting fragments are then separated based on their mass-to-charge ratio.

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

(E)-3,4-Dimethoxycinnamyl Alcohol: A Comprehensive Technical Guide on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3,4-Dimethoxycinnamyl alcohol, a phenylpropanoid derivative, has garnered significant interest within the scientific community for its diverse range of biological activities. This technical guide provides an in-depth overview of its reported pharmacological effects, including its antimutagenic, anti-inflammatory, cytotoxic, antioxidant, and potential neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Antimutagenic Activity

This compound has demonstrated notable antimutagenic properties, primarily investigated through its ability to suppress the SOS response in Salmonella typhimurium. The umu test is a widely used assay to evaluate the genotoxic and anti-genotoxic potential of chemical compounds by measuring the induction of the umuC gene, a key component of the SOS DNA repair system.

Quantitative Data: Antimutagenic Activity

| Compound | Mutagen | ID50 (µmol/mL) | % Inhibition (at 0.60 µmol/mL) |

| Dehydrodieugenol | Furylfuramide | 0.48 | 58% |

| trans-Coniferyl aldehyde | Furylfuramide | 0.76 | 63% (at 1.20 µmol/mL) |

Data extracted from Miyazawa M, et al. J Agric Food Chem. 2003 Oct 22;51(22):6413-22.[1][2]

Experimental Protocol: umu Gene Expression Assay

The antimutagenic activity is assessed by the ability of the test compound to inhibit the SOS-inducing activity of a known mutagen in Salmonella typhimurium TA1535/pSK1002.

Materials:

-

Salmonella typhimurium strain TA1535/pSK1002

-

TGA medium (Tryptone, NaCl, Glucose)

-

Mutagen (e.g., Furylfuramide, Trp-P-1)

-

This compound (test compound)

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

-

Phosphate buffer

Procedure:

-

Bacterial Culture: A culture of S. typhimurium TA1535/pSK1002 is grown overnight in TGA medium at 37°C.

-

Treatment: The bacterial culture is diluted and incubated with the mutagen and various concentrations of the test compound for a specified period (e.g., 2 hours).

-

β-Galactosidase Assay: The expression of the umuC'::lacZ fusion gene is quantified by measuring the activity of β-galactosidase. The cells are lysed, and the substrate ONPG is added.

-

Measurement: The absorbance of the resulting o-nitrophenol is measured spectrophotometrically at 420 nm.

-

Calculation: The inhibition of the SOS response is calculated as the percentage decrease in β-galactosidase activity in the presence of the test compound compared to the control (mutagen only). The ID50 value, the concentration required to inhibit 50% of the SOS induction, is then determined.[1][2]

References

(E)-3,4-Dimethoxycinnamyl Alcohol: A Technical Overview of its Antimicrobial and Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3,4-Dimethoxycinnamyl alcohol, a phenylpropanoid derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the existing research on its antimicrobial and cytotoxic properties. While data remains somewhat limited, this document consolidates the available quantitative information, outlines detailed experimental methodologies for its assessment, and visualizes potential mechanisms of action based on related compounds. This guide serves as a foundational resource for researchers and professionals in drug discovery and development seeking to explore the therapeutic potential of this compound.

Data Presentation

The current body of scientific literature provides limited quantitative data on the biological activities of this compound. The available information on its cytotoxicity is presented below. To date, specific minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) values against microbial strains have not been reported in the reviewed literature.

Cytotoxic Activity

A study has reported the cytotoxic concentration (CC50) of this compound against the human cervical cancer cell line, HeLa.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Assay Type | Parameter | Value |

| HeLa | Not Specified | CC50 | 160 µM |

Note: The specific assay used to determine the CC50 value was not detailed in the available source.

For comparative context, the cytotoxic activities of the structurally related compound, 4-methoxycinnamyl alcohol, have been evaluated against several human cancer cell lines.

Table 2: Cytotoxic Activity of 4-Methoxycinnamyl Alcohol (for comparative purposes)

| Cell Line | Cancer Type | Assay Type | Parameter | Value (µg/mL) |

| MCF-7 | Breast Adenocarcinoma | Not Specified | IC50 | 14.24 |

| HeLa | Cervical Carcinoma | Not Specified | IC50 | 7.82 |

| DU145 | Prostate Carcinoma | Not Specified | IC50 | 22.10 |

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed, standardized protocols for assessing the antimicrobial and cytotoxic activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Reference antimicrobial agent (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi)

-

Resazurin (B115843) solution (optional, for viability indication)

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth within the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculum Preparation:

-

Culture the test microorganism overnight on an appropriate agar (B569324) medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation:

-

Add the prepared inoculum to each well containing the compound dilutions, as well as to the positive control wells.

-

Add sterile broth to the negative control wells.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

-

Determination of MIC:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

-

Cytotoxicity Testing: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549, PC-3)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sterile 96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals

-

Phosphate-buffered saline (PBS)

-

Positive control (e.g., doxorubicin)

-

Negative control (vehicle control, solvent only)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Include positive and negative controls.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

IC50 Calculation:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MTT Cytotoxicity Assay.

Potential Signaling Pathways in Cytotoxicity

Based on studies of structurally related compounds like (E)-3,4-Dimethoxycinnamic acid and other cinnamyl alcohol derivatives, the cytotoxic effects of this compound may involve the induction of apoptosis through pathways modulated by reactive oxygen species (ROS). The following diagram illustrates a plausible signaling cascade.

Caption: Postulated Apoptotic Signaling Pathway.

Conclusion

This compound presents as a compound of interest with demonstrated cytotoxic activity against HeLa cells. However, a significant knowledge gap exists regarding its antimicrobial spectrum and its efficacy against a broader range of cancer cell lines. The provided standardized protocols offer a framework for future investigations to elucidate these properties. Furthermore, exploring the potential signaling pathways, such as those involving ROS-mediated apoptosis, will be crucial in understanding its mechanism of action and evaluating its therapeutic potential. This technical guide serves as a catalyst for further in-depth research into the biological activities of this compound, with the ultimate goal of informing future drug development endeavors.

Antioxidant and Anti-inflammatory Properties of 3,4-Dimethoxycinnamyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxycinnamyl alcohol, a phenylpropanoid derivative, is a compound of interest for its potential therapeutic properties. Phenylpropanoids, including cinnamyl alcohol and its derivatives, have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known antioxidant and anti-inflammatory properties of 3,4-Dimethoxycinnamyl alcohol and its closely related analogs. It includes available quantitative data, detailed experimental protocols for relevant in vitro and in vivo assays, and visualizations of key signaling pathways implicated in inflammation. While direct research on 3,4-Dimethoxycinnamyl alcohol is emerging, this guide consolidates existing knowledge on related compounds to provide a framework for future investigation and drug development efforts.

Introduction

Inflammation and oxidative stress are interconnected pathological processes that contribute to the onset and progression of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The search for novel therapeutic agents that can modulate these processes is a key focus of drug discovery. Natural products and their synthetic derivatives, such as phenylpropanoids, represent a promising source of such agents. Cinnamic acid and its derivatives, including cinnamyl alcohols, are known to possess a variety of pharmacological activities.[1] This guide focuses specifically on the antioxidant and anti-inflammatory potential of 3,4-Dimethoxycinnamyl alcohol.

Antioxidant Properties

The antioxidant activity of a compound is its ability to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. This is often evaluated using in vitro chemical assays that measure radical scavenging activity.

Quantitative Antioxidant Data

While specific quantitative antioxidant data for 3,4-Dimethoxycinnamyl alcohol is not extensively available in the public domain, studies on its parent compound, cinnamyl alcohol, and other derivatives provide valuable insights.

Table 1: DPPH Radical Scavenging Activity of Cinnamyl Alcohol and Related Compounds

| Compound | IC50 (µg/mL) | Reference |

| Cinnamyl Alcohol | 0.84 | [2] |

| Cinnamic Acid | 1.2 | [2] |

| Ethyl Cinnamate | 0.64 | [2] |

| Acetyl Cinnamic Acid | 0.16 | [3] |

| Vitamin C (Standard) | 0.12 | [3] |

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocols for Antioxidant Assays

This assay is a common and reliable method to determine the radical scavenging capacity of a compound.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

Test compound (3,4-Dimethoxycinnamyl alcohol)

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound and positive control in methanol.

-

Prepare a working solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add a defined volume of the test compound at various concentrations to the wells.

-

Add the DPPH working solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

This assay is another widely used method to assess antioxidant activity.

-

Principle: The pre-formed ABTS radical cation (ABTS•+) is blue-green in color. In the presence of an antioxidant, the radical is neutralized, and the solution becomes colorless. The decrease in absorbance is measured.

-

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Test compound

-

Positive control

-

Spectrophotometer

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a defined volume of the test compound at various concentrations to a cuvette or microplate well.

-

Add the diluted ABTS•+ solution to initiate the reaction.

-

After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Anti-inflammatory Properties

The anti-inflammatory activity of 3,4-Dimethoxycinnamyl alcohol and its derivatives has been investigated through both in vivo and in vitro models. These studies often focus on the inhibition of key inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Data

Data from studies on derivatives of 3,4-dimethoxycinnamic acid provide evidence of their anti-inflammatory potential.

Table 2: In Vivo Anti-inflammatory Activity of a 3,4-Dimethoxycinnamic Acid Derivative

| Compound | Dose (µmol/kg) | Inhibition of Carrageenan-Induced Rat Paw Edema (%) | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-one | 150 | 17-72 | [4] |

The range of inhibition reflects measurements at different time points after carrageenan administration.

Table 3: In Vitro Inhibition of Soybean Lipoxygenase (LOX) by a 3,4-Dimethoxycinnamic Acid Derivative

| Compound | IC50 (µM) |

| (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Moderate Activity |

Specific IC50 value was not provided in the source, only described as "moderate activity".[4]

Experimental Protocols for Anti-inflammatory Assays

This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.[5][6]

-

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[7][8]

-

Animals: Wistar or Sprague-Dawley rats are commonly used.[8]

-

Procedure:

-

Animals are divided into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.

-

The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a set time before the carrageenan injection.

-

A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the right hind paw.[9]

-

The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[9]

-

The percentage of inhibition of edema is calculated for each treated group compared to the control group.

-

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in cultured macrophages.

-

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

LPS (from E. coli)

-

Test compound

-

Griess reagent

-

96-well culture plates

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite is determined from a standard curve, and the percentage of inhibition of NO production is calculated.

-

This assay measures the ability of a compound to inhibit the production of PGE2, a key mediator of inflammation synthesized by cyclooxygenase (COX) enzymes.[10][11]

-

Principle: Cells (e.g., macrophages or intestinal tissue) are incubated with a test compound and then stimulated to produce PGE2. The concentration of PGE2 in the supernatant or tissue homogenate is measured by an enzyme-linked immunosorbent assay (ELISA).[12][13]

-

Procedure (using minced intestinal tissue): [10]

-

Minced rat intestinal tissue is incubated with the test compound at various concentrations.

-

The tissue is homogenized, and after centrifugation, the supernatant is collected.

-

The concentration of PGE2 in the supernatant is measured using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.

-

The percentage of inhibition of PGE2 synthesis is calculated by comparing the results from the treated samples to the untreated control.

-

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. Based on studies of related cinnamic acid derivatives, the NF-κB and MAPK pathways are likely targets for 3,4-Dimethoxycinnamyl alcohol.[1][14]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and iNOS.

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. The main MAPK subfamilies involved in inflammation are ERK, JNK, and p38.

Caption: Overview of the MAPK signaling cascade in inflammation.

Experimental Protocols for Signaling Pathway Analysis

This technique is used to detect and quantify the phosphorylation status of key proteins in the MAPK pathway, which is indicative of pathway activation.[16][17]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize either the total protein or its phosphorylated form.

-

Procedure:

-

Culture cells (e.g., RAW 264.7) and treat with the test compound and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells to extract proteins and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a phosphorylated MAPK protein (e.g., phospho-p38, phospho-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The membrane can be stripped and re-probed with an antibody for the total form of the protein to normalize the data.

-

Caption: Experimental workflow for Western blot analysis.

This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[18][19][20]

-

Principle: Immunofluorescence microscopy is used to detect the subcellular localization of the p65 subunit of NF-κB.

-

Procedure:

-

Grow cells on coverslips or in imaging-compatible plates.

-

Treat the cells with the test compound and/or an inflammatory stimulus.

-

Fix the cells with a fixative solution (e.g., paraformaldehyde).

-

Permeabilize the cells to allow antibody entry.

-

Incubate with a primary antibody against NF-κB p65.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with a DNA dye (e.g., DAPI or Hoechst).

-

Visualize the cells using a fluorescence microscope and capture images.

-

The translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

-

Conclusion

3,4-Dimethoxycinnamyl alcohol belongs to a class of compounds with demonstrated antioxidant and anti-inflammatory potential. While direct and extensive quantitative data for this specific molecule are still to be fully established, the information available for its close analogs strongly suggests that it is a promising candidate for further investigation. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to systematically evaluate the therapeutic potential of 3,4-Dimethoxycinnamyl alcohol and its derivatives in the context of inflammatory and oxidative stress-related diseases. Future studies should focus on generating specific IC50 values in a range of antioxidant and anti-inflammatory assays and elucidating the precise molecular mechanisms and signaling pathways modulated by this compound.

References

- 1. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new test for evaluating nonsteroidal anti-inflammatory drugs in vitro: inhibition of prostaglandin E2 production in minced intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro inhibition of prostaglandin production by azathioprine and 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.longwood.edu [digitalcommons.longwood.edu]

- 13. ahajournals.org [ahajournals.org]

- 14. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality | MDPI [mdpi.com]

- 15. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Metabolism of 3,4-Dimethoxycinnamyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary understanding of the metabolism of 3,4-dimethoxycinnamyl alcohol. While dedicated in-depth studies on this specific compound are limited, this document synthesizes available information on related cinnamyl compounds and general metabolic pathways to present a probable metabolic profile. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development, offering insights into potential metabolic pathways, experimental protocols for further investigation, and a framework for anticipating the pharmacokinetic behavior of 3,4-dimethoxycinnamyl alcohol.

Introduction

3,4-Dimethoxycinnamyl alcohol is a phenylpropanoid with potential therapeutic applications owing to its structural similarity to other bioactive cinnamyl derivatives. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. This guide outlines the anticipated metabolic pathways, drawing parallels from the metabolism of structurally related compounds and the known functions of key metabolic enzymes.

Predicted Metabolic Pathways

Based on the metabolism of other cinnamyl compounds and general principles of xenobiotic metabolism, the metabolism of 3,4-dimethoxycinnamyl alcohol is likely to proceed through Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions are expected to involve oxidation of the alcohol moiety and potential modifications to the aromatic ring.

-

Oxidation: The primary metabolic pathway for alcohols is oxidation. Alcohol dehydrogenase (ADH) is anticipated to catalyze the oxidation of 3,4-dimethoxycinnamyl alcohol to its corresponding aldehyde, 3,4-dimethoxycinnamaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) would likely further oxidize the aldehyde to 3,4-dimethoxycinnamic acid. Cytochrome P450 (CYP) enzymes may also contribute to this oxidative process.

-

Demethylation: The methoxy (B1213986) groups on the aromatic ring are potential sites for O-demethylation by CYP enzymes, leading to the formation of hydroxylated metabolites.

The following diagram illustrates the predicted Phase I metabolic pathway.

Caption: Predicted Phase I oxidation of 3,4-Dimethoxycinnamyl alcohol.

Phase II Metabolism

The parent compound and its Phase I metabolites, particularly those with hydroxyl groups, are likely to undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.

-

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are expected to conjugate glucuronic acid to the alcohol group of the parent compound and any newly formed hydroxyl groups on the aromatic ring.

-

Sulfation: Sulfotransferases (SULTs) may catalyze the transfer of a sulfonate group to the alcohol or phenolic hydroxyl groups.

The following diagram depicts the potential Phase II conjugation pathways.

Caption: Predicted Phase II conjugation of 3,4-Dimethoxycinnamyl alcohol and its metabolites.

Experimental Protocols for Metabolic Studies

To empirically determine the metabolic profile of 3,4-dimethoxycinnamyl alcohol, a series of in vitro and in vivo experiments are recommended.

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the Phase I metabolism of 3,4-dimethoxycinnamyl alcohol.

Objective: To identify metabolites formed by CYP enzymes in liver microsomes.

Materials:

-

3,4-Dimethoxycinnamyl alcohol

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (or other suitable organic solvent for quenching)

-

Internal standard

Procedure:

-

Prepare a stock solution of 3,4-dimethoxycinnamyl alcohol in a suitable solvent (e.g., DMSO, methanol).

-

In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding 3,4-dimethoxycinnamyl alcohol and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the parent compound and metabolites using LC-MS/MS.

The following diagram outlines the experimental workflow for the in vitro metabolism study.

Caption: Workflow for in vitro metabolism studies using liver microsomes.

In Vivo Metabolism Studies in Animal Models

This protocol provides a general approach for identifying metabolites in a living system.

Objective: To identify the major metabolites of 3,4-dimethoxycinnamyl alcohol in vivo.

Materials:

-

3,4-Dimethoxycinnamyl alcohol

-

Animal model (e.g., rats, mice)

-

Vehicle for administration (e.g., saline, corn oil)

-

Metabolic cages for urine and feces collection

-

Analytical equipment for sample processing and analysis (e.g., LC-MS/MS)

Procedure:

-

Dose animals with 3,4-dimethoxycinnamyl alcohol via a relevant route of administration (e.g., oral gavage, intravenous injection).

-

House animals in metabolic cages and collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Collect blood samples at various time points to determine the pharmacokinetic profile.

-

Process the biological samples (e.g., extraction, concentration) to isolate potential metabolites.

-

Analyze the processed samples using LC-MS/MS to identify and characterize the metabolites.

Quantitative Data Summary

As of the date of this guide, specific quantitative data on the metabolism of 3,4-dimethoxycinnamyl alcohol is not available in the public domain. The following table is provided as a template for researchers to populate as data becomes available.

| Parameter | Value | Species/System | Reference |

| In Vitro | |||

| Km (μM) | |||

| Vmax (nmol/min/mg protein) | |||

| Intrinsic Clearance (μL/min/mg protein) | |||

| In Vivo | |||

| Cmax (ng/mL) | |||

| Tmax (h) | |||

| AUC (ng·h/mL) | |||

| Half-life (h) | |||

| Major Metabolites Identified |

Conclusion

The metabolism of 3,4-dimethoxycinnamyl alcohol is predicted to follow established pathways for similar cinnamyl compounds, involving Phase I oxidation and Phase II conjugation. This technical guide provides a foundational framework for initiating and conducting detailed metabolic studies. The experimental protocols and data presentation templates offered herein are intended to guide future research efforts to fully elucidate the metabolic fate of this promising compound. Such studies are essential for its continued development as a potential therapeutic agent.

The Discovery and Bioactivity of (E)-3,4-Dimethoxycinnamyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3,4-Dimethoxycinnamyl alcohol is a phenylpropanoid natural product that has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of its discovery in natural sources, methods for its isolation and characterization, and a summary of its known biological properties, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. Detailed experimental protocols for key bioassays are presented, alongside a structured summary of quantitative data from related compounds to provide a comparative context. Furthermore, this guide illustrates a general experimental workflow and a plausible signaling pathway associated with its anti-inflammatory activity, visualized using Graphviz, to aid in further research and drug development endeavors.

Introduction

This compound, a derivative of cinnamyl alcohol, belongs to the class of phenylpropanoids, a large and diverse group of secondary metabolites found in plants. Its structure, characterized by a C6-C3 carbon skeleton with two methoxy (B1213986) groups on the phenyl ring, is shared by many bioactive natural products. The presence of this compound in various plant species and even in insects suggests its potential ecological and pharmacological significance. This guide aims to consolidate the current knowledge on this compound and provide a technical framework for researchers exploring its therapeutic potential.

Natural Occurrence

This compound has been identified in a variety of natural sources, spanning the plant and animal kingdoms. Its presence in different species underscores its potential as a valuable phytochemical marker and a source for novel therapeutic agents.

-

Plant Sources:

-

Alpinia officinarum (Galangal): This compound has been reported as a constituent of the rhizomes of galangal, a plant widely used in traditional Asian medicine.

-

Syzygium aromaticum (Clove): this compound is found in clove, another plant with a long history of medicinal use. While eugenol (B1671780) is the most abundant component of clove essential oil, the presence of other phenylpropanoids like 3,4-dimethoxycinnamyl alcohol contributes to its overall bioactivity.

-

-

Insect Sources:

-

Dacus dorsalis (Oriental Fruit Fly): Interestingly, this compound has been identified in the rectal glands of the male oriental fruit fly, suggesting a role in chemical communication or defense mechanisms within the insect world.

-

Isolation and Identification

The isolation and structural elucidation of this compound from natural sources follow a standard phytochemical workflow. A general overview of this process is depicted in the workflow diagram below.

Methodological & Application

Application Notes and Protocols: (E)-3,4-Dimethoxycinnamyl Alcohol in Organic Synthesis

(E)-3,4-Dimethoxycinnamyl alcohol is a versatile building block in organic synthesis, serving as a precursor to a variety of derivatives with significant biological activities. This naturally occurring phenylpropanoid, also known as coniferyl alcohol dimethyl ether, is valued for its role in the synthesis of compounds with potential applications in pharmacology and materials science. Its structural features, including a reactive hydroxyl group, a double bond, and an electron-rich aromatic ring, allow for a diverse range of chemical transformations.

These application notes provide an overview of the synthetic utility of this compound, with detailed protocols for key transformations and a summary of the biological activities of its derivatives.

Key Synthetic Applications

This compound is a key starting material for the synthesis of various functionalized molecules. The primary transformations involve modifications at the hydroxyl group, the double bond, and the aromatic ring. Key applications include:

-

Esterification: The hydroxyl group can be readily esterified with various carboxylic acids to produce a wide range of cinnamyl esters. These esters are of interest for their potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.

-

Etherification: The alcohol can be converted to its corresponding ethers through reactions like the Williamson ether synthesis. This allows for the introduction of diverse alkyl or aryl groups, modifying the lipophilicity and biological activity of the parent molecule.

-

Oxidation: Selective oxidation of the primary alcohol yields 3,4-dimethoxycinnamaldehyde, a valuable intermediate for the synthesis of other complex molecules through reactions such as aldol (B89426) condensations and Wittig reactions. Further oxidation can lead to 3,4-dimethoxycinnamic acid.

-

Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine) to form the corresponding cinnamyl halide. These halides are reactive intermediates that can participate in various nucleophilic substitution and coupling reactions.

-

Precursor to Biologically Active Molecules: Derivatives of this compound have been shown to possess a range of biological activities, including antimicrobial, cytotoxic, and antimutagenic effects.[1] Notably, some derivatives exhibit anti-inflammatory properties through the inhibition of key signaling pathways like NF-κB.

Data Presentation

The following table summarizes quantitative data for representative synthetic transformations involving this compound and its closely related derivatives.

| Product | Starting Material | Reagents and Conditions | Yield (%) | Spectroscopic Data | Reference |

| (E)-Cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | 3,4-Dimethoxycinnamic acid, Cinnamyl alcohol | DCC, DMAP, CH₂Cl₂, DMF, rt, overnight | 64 | ¹H-NMR (DMSO-d₆): δ 3.77 (s, 3H), 3.78 (s, 3H), 4.81 (d, J=6.1 Hz, 2H), 6.42 (dt, J=16.0, 6.1 Hz, 1H), 6.60 (d, J=15.9 Hz, 1H), 6.72 (d, J=16.0 Hz, 1H), 6.96 (d, J=8.3 Hz, 1H), 7.21-7.29 (m, 2H), 7.31-7.36 (m, 3H), 7.46 (d, J=7.4 Hz, 2H), 7.62 (d, J=15.9 Hz, 1H) | [2] |

| 3,4-Dimethoxybenzyl chloride | 3,4-Dimethoxybenzyl alcohol | SOCl₂ | - | - | [3] |

| 3,4-Dimethoxybenzyl cyanide | 3,4-Dimethoxybenzyl chloride | KCN | 89.5 | MS (m/z): 177 (M⁺) | [3] |

| (E)-3,4-Dimethoxycinnamaldehyde | This compound | PCC, Celite, CH₂Cl₂, 0 °C to rt, 2-4 h | High (General Procedure) | - | [1][4] |

| (E)-3,4-Dimethoxycinnamyl ether (general) | This compound, Alkyl halide | NaH, THF | Good (General Procedure) | - | [5][6][7][8] |

Experimental Protocols

Protocol 1: Esterification - Synthesis of (E)-Cinnamyl 3-(3,4-dimethoxyphenyl)acrylate[2]

This protocol describes a general method for the esterification of 3,4-dimethoxycinnamic acid with an alcohol, which can be adapted for reactions using this compound as the nucleophile.

Materials:

-

3,4-Dimethoxycinnamic acid

-

Cinnamyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dry Dichloromethane (CH₂Cl₂)

-

Dry Dimethylformamide (DMF)

-

5% Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃)

-

Saturated Sodium chloride (NaCl) solution

-

Anhydrous Sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethoxycinnamic acid (1 mmol) in a mixture of dry CH₂Cl₂ and DMF (50:1 ratio).

-

Add 4-dimethylaminopyridine (0.2 mmol) and cinnamyl alcohol (1.2 mmol) to the solution.

-

Stir the mixture for 15 minutes at room temperature.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) to the reaction mixture.

-

Stir the reaction mixture under a nitrogen atmosphere overnight at room temperature.

-

Filter the resulting mixture to remove the precipitated dicyclohexylurea.

-

Wash the filtrate successively with 5% HCl, 5% NaHCO₃, and saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash chromatography using a petroleum ether/ethyl acetate gradient to yield the pure ester.

Protocol 2: Oxidation - Synthesis of (E)-3,4-Dimethoxycinnamaldehyde[1][4]

This protocol provides a general method for the oxidation of a primary alcohol to an aldehyde using Pyridinium chlorochromate (PCC).

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Celite®

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1 eq.) in anhydrous CH₂Cl₂ (5 volumes), add Celite®.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a suspension of Pyridinium chlorochromate (PCC) (1.2 eq.) in anhydrous CH₂Cl₂ (5 volumes).

-

Add the PCC suspension to the alcohol solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the chromium salts.

-

Wash the Celite® pad with additional CH₂Cl₂.

-

Combine the organic filtrates and wash with water and brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude aldehyde.

-

If necessary, purify the product by column chromatography.

Protocol 3: Halogenation - Synthesis of (E)-3,4-Dimethoxycinnamyl Chloride

This protocol is a general procedure for the conversion of a primary alcohol to a primary alkyl chloride using thionyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Diethyl ether or Dichloromethane

-

Pyridine (B92270) (optional, as a base)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous diethyl ether or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 - 1.5 equivalents) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl generated.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding ice-cold water.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude (E)-3,4-dimethoxycinnamyl chloride. The product may be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 4: Etherification - Williamson Ether Synthesis of an (E)-3,4-Dimethoxycinnamyl Ether[5][6][7][8]

This is a general protocol for the synthesis of an ether from an alcohol and an alkyl halide.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add sodium hydride (1.1 equivalents).

-

Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

-

Add anhydrous THF or DMF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1 equivalent) in anhydrous THF or DMF and add it dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight, or until TLC indicates the completion of the reaction.

-

Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Biological Activity and Signaling Pathway

Derivatives of this compound have demonstrated promising biological activities. Notably, certain cinnamyl esters have been shown to possess anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory drugs.

The mechanism of inhibition often involves preventing the activation and nuclear translocation of the p65 subunit of NF-κB. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

Certain derivatives of this compound can interfere with this cascade by inhibiting the phosphorylation of IκBα and the p65 subunit, thus preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[9]

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of (E)-3,4-Dimethoxycinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3,4-Dimethoxycinnamyl alcohol is a phenylpropanoid that has garnered interest for its potential biological activities, including its role as an antimutagenic agent.[1] Accurate and precise quantification of this compound is essential for various stages of research and development, including pharmacokinetic studies, quality control of natural product extracts, and formulation development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), along with a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method.

Analytical Methods Overview

The primary methods for the quantification of this compound are chromatographic techniques, valued for their specificity and sensitivity.

-

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is a robust and widely used method for the quantification of non-volatile, thermally stable compounds like cinnamyl alcohols. A validated method for a closely related compound provides a strong basis for the analysis of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile or semi-volatile compounds. While less common for direct analysis of cinnamyl alcohols without derivatization, it offers high specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method

This section details a validated HPLC method adapted from a similar compound, (E)-4-(3',4'-dimethoxyphenyl)-but-3-en-1-ol, which is suitable for the quantification of this compound.[2]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector is required.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution of 2% acetic acid in ultrapure water (Solvent A) and methanol (B129727) (Solvent B) can be employed.[2] An alternative isocratic mobile phase of methanol and water (e.g., 70:30 v/v) can also be optimized.[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.[4]

-

Detection Wavelength: The maximum absorbance for quantification should be determined by scanning a standard solution, with a likely wavelength around 254 nm.[4]

-

Injection Volume: 10-20 µL.

2. Preparation of Standard Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

-

Solid Samples (e.g., plant material, formulated product):

-

Accurately weigh the powdered sample.

-

Extract the analyte using a suitable solvent such as methanol or ethanol. Ultrasonic extraction is a simple and effective method.[4]

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Liquid Samples (e.g., biological fluids, reaction mixtures):

-

Perform a liquid-liquid extraction with a solvent like ethyl acetate.

-